molecular formula C12H13NO4 B14508257 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane CAS No. 64181-20-0

4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane

Cat. No.: B14508257
CAS No.: 64181-20-0
M. Wt: 235.24 g/mol
InChI Key: KALVJGPFQPLCEP-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane: is an organic compound with the molecular formula C12H13NO4 It is characterized by a dioxolane ring substituted with a methyl group and a nitrophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with 4-methyl-1,3-dioxolane in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the dioxolane ring provides structural stability. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrophenyl ethenyl group. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

64181-20-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane

InChI

InChI=1S/C12H13NO4/c1-9-8-16-12(17-9)7-4-10-2-5-11(6-3-10)13(14)15/h2-7,9,12H,8H2,1H3

InChI Key

KALVJGPFQPLCEP-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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